molecular formula C16H14N2O3S2 B2836191 N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide CAS No. 899988-70-6

N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2836191
CAS No.: 899988-70-6
M. Wt: 346.42
InChI Key: WGLQRUMMWNSQDV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a 4-(ethylsulfonyl)benzoyl group.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)22-10-17-14/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQRUMMWNSQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide typically involves the reaction of 2-aminobenzothiazole with 4-(ethylsulfonyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Core Structure Substituents Melting Point (°C) Synthesis Yield (%)
This compound (Target) Benzamide + Benzothiazole 4-Ethylsulfonyl N/A N/A
N-(2-(2-(4-Chlorobenzylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-4-(4-methylpiperazin-1-yl)-benzamide (1e) Benzamide + Benzothiazole 4-Chlorobenzylamino, 4-Methylpiperazinyl 177.8–179.2 65.36
2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)-1H-benzo[d]imidazol-6-yl)benzamide (1f) Benzamide + Benzoimidazole 2-Methoxy, 4-Methylpiperazinyl 132.3–132.6 81.08
2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide (1g) Benzamide + Benzoxazole 2-Methoxy, 4-Methylpiperazinyl 210.4–210.8 75.75
4-(tert-butyl)-2-((3R,4S)-3-(benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidin-1-yl)-N-(quinolin-8-yl)benzamide (6a) Benzamide + Quinoline tert-Butyl, Fluorophenyl piperidine N/A 69

Key Observations :

  • Substituent Diversity: The target compound’s ethylsulfonyl group distinguishes it from analogs with chlorobenzylamino (1e) or methylpiperazinyl groups (1f, 1g), which are common in kinase inhibitors. Sulfonyl groups may improve metabolic stability compared to amino or methoxy substituents .
  • Heterocyclic Core : Unlike 1f (benzoimidazole) and 1g (benzoxazole), the target compound retains the benzothiazole core, which is associated with enhanced DNA intercalation and kinase inhibition in related molecules .
  • Synthetic Accessibility : The target compound’s yield is unspecified, but analogs like 1f and 1g achieve yields >75% via nucleophilic substitution or coupling reactions, suggesting feasible scalability for the target .

Table 2: Anticancer Activity of Selected Analogs

Compound Cell Lines Tested Assay Type Key Findings Reference
1e, 1f, 1g HepG2, Hela, Skov-3, A375 MTT IC50 values in µM range; 1e shows selectivity for HepG2
CB-NPs (BLZ945) Tumor vasculature models In vivo Prolonged circulation and tumor targeting
Acetamide derivatives () Not specified MTT Moderate to strong antiproliferative activity

Key Observations :

  • Mechanistic Potential: The ethylsulfonyl group in the target compound may mimic the sulfonamide moieties in BLZ945-based nanoparticles, which exhibit tumor-targeting capabilities .
  • Benzothiazole Advantage : Benzothiazole-containing compounds (e.g., 1e) demonstrate superior activity over benzoxazole/benzoimidazole derivatives (1f, 1g) in certain cell lines, suggesting the target compound’s structural framework is pharmacologically promising .
  • However, acetamide analogs with thiazole/benzothiazole groups () show comparable antiproliferative effects, hinting at shared mechanisms .

Research Implications and Limitations

While this compound’s structure aligns with bioactive analogs, further studies are needed to:

Elucidate its kinase inhibition profile (e.g., EGFR, VEGFR).

Optimize synthesis for higher yields and purity.

Validate tumor-targeting efficacy in vivo, as seen in BLZ945 nanoparticles .

Note: The absence of specific pharmacological data for the target compound necessitates caution in extrapolating results from analogs.

Biological Activity

N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a benzo[d]thiazole moiety linked to an ethylsulfonyl group attached to a benzamide framework. The presence of the benzo[d]thiazole ring contributes to its biological activity, as this structural motif is known for its interaction with various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. Studies suggest that this compound can modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological effects.

Target Interactions

Similar compounds have been shown to interact with:

  • Enzymes : Inhibition or modulation of enzyme activity can lead to therapeutic effects.
  • Receptors : Binding to specific receptors can trigger or inhibit signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been demonstrated to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound was found to induce apoptosis and cell cycle arrest at concentrations as low as 1 µM .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics like norfloxacin . The compound's structure allows it to disrupt bacterial cell functions, leading to cell death.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship (SAR). Below is a summary table:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(thiazol-2-yl)benzamideContains thiazole instead of benzo[d]thiazoleAntibacterialSimpler structure, fewer synthetic steps required
N-(benzo[d]thiazol-2-yl)-2-methylbenzamideSimilar benzamide frameworkAnti-inflammatoryMethyl substitution may alter activity profile
N-(4-methylphenyl)benzenesulfonamideContains sulfonamide but lacks thiazoleAntibacterialFocused on sulfonamide activity without thiazole influence

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated a series of benzothiazole derivatives, including this compound, showing significant inhibition of cancer cell lines with IC50 values below 2 µM for several derivatives .
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound effectively reduced IL-6 and TNF-α levels in activated macrophages, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic .

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